molecular formula C13H12N6O2S B2519914 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1334370-73-8

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2519914
CAS No.: 1334370-73-8
M. Wt: 316.34
InChI Key: OKYGFCJCDQCBOP-UHFFFAOYSA-N
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Description

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridazine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is synthesized through cyclization reactions.

    Introduction of the Imidazole Group: The imidazole ring is introduced via a nucleophilic substitution reaction.

    Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thioethers or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide: Lacks the isoxazole ring.

    N-(5-methylisoxazol-3-yl)acetamide: Lacks the imidazole and pyridazine rings.

Uniqueness

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c1-9-6-10(18-21-9)15-12(20)7-22-13-3-2-11(16-17-13)19-5-4-14-8-19/h2-6,8H,7H2,1H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYGFCJCDQCBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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